6-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Overview
Description
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H10BrN It is a derivative of tetrahydronaphthalene, featuring a bromine atom at the 6th position and a nitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a nitrile group. One common method is:
Bromination: 1,2,3,4-tetrahydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Nitrile Introduction: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to form the nitrile group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amines derived from the nitrile group.
Oxidation: Naphthalene derivatives with different oxidation states.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine and nitrile groups can participate in various interactions, such as hydrogen bonding or halogen bonding, affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the nitrile group, making it less versatile in certain reactions.
1,2,3,4-Tetrahydronaphthalene-2-carbonitrile:
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and reactivity.
Uniqueness
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-4,6,8H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRGPSARBQNGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C#N)C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216604 | |
Record name | 6-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092523-01-7 | |
Record name | 6-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092523-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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